molecular formula C9H10ClN3 B13560581 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole

Cat. No.: B13560581
M. Wt: 195.65 g/mol
InChI Key: XJGLDJKKLMIFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorine atom at the 7th position and an isopropyl group at the 1st position of the benzotriazole ring.

Preparation Methods

The synthesis of 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-1H-benzotriazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1H-1,2,3-benzotriazole: Lacks the chlorine and isopropyl groups, resulting in different chemical and biological properties.

    5-chloro-1H-1,2,3-benzotriazole: Has a chlorine atom at the 5th position instead of the 7th position, leading to variations in reactivity and applications.

    1-(propan-2-yl)-1H-1,2,3-benzotriazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

7-chloro-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-9-7(10)4-3-5-8(9)11-12-13/h3-6H,1-2H3

InChI Key

XJGLDJKKLMIFAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC=C2Cl)N=N1

Origin of Product

United States

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